molecular formula C19H18O3 B3936783 2-[2-(4-methoxyphenoxy)ethoxy]naphthalene

2-[2-(4-methoxyphenoxy)ethoxy]naphthalene

Cat. No. B3936783
M. Wt: 294.3 g/mol
InChI Key: LGICHOLCCBLQKC-UHFFFAOYSA-N
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Description

“2-[2-(4-methoxyphenoxy)ethoxy]naphthalene” is a complex organic compound. It contains a naphthalene core, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . Attached to this core are methoxy and phenoxy groups, which are common functional groups in organic chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be based on the naphthalene core, with the methoxy and phenoxy groups attached at the 2-position . The exact structure would depend on the specific locations of these groups on the naphthalene core .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Naphthalene and its derivatives are known to undergo various reactions, including electrophilic aromatic substitution and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Naphthalene and its derivatives generally have high melting and boiling points due to their aromaticity .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many naphthalene derivatives are used in the production of dyes and as precursors to other chemicals .

Safety and Hazards

As with any chemical compound, handling “2-[2-(4-methoxyphenoxy)ethoxy]naphthalene” would require appropriate safety measures. Naphthalene and its derivatives can be hazardous and may cause skin and eye irritation, and respiratory issues .

Future Directions

The future directions for research and development of this compound would depend on its potential applications. Naphthalene and its derivatives have been widely studied for their potential uses in various fields, including materials science, medicine, and environmental science .

properties

IUPAC Name

2-[2-(4-methoxyphenoxy)ethoxy]naphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O3/c1-20-17-8-10-18(11-9-17)21-12-13-22-19-7-6-15-4-2-3-5-16(15)14-19/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGICHOLCCBLQKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(4-Methoxyphenoxy)ethoxy]naphthalene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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